molecular formula C13H20N2O3 B2764836 N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide CAS No. 2411270-19-2

N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide

Cat. No.: B2764836
CAS No.: 2411270-19-2
M. Wt: 252.314
InChI Key: HIKNMAMDXANMLI-UHFFFAOYSA-N
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Description

N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide is a complex organic compound with a unique structure that includes a hydroxycyclohexyl group, an amino group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide typically involves multiple steps, starting with the preparation of the hydroxycyclohexylamine derivativeThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can produce alcohols .

Scientific Research Applications

N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
  • N-(trans-4-hydroxycyclohexyl)-2-amino-3,5-dibromobenzylamine

Uniqueness

N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[(4-hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-4-13(18)15(2)9-12(17)14-10-5-7-11(16)8-6-10/h10-11,16H,5-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKNMAMDXANMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC(=O)NC1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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